molecular formula C17H15N3O3 B2843551 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1210181-71-7

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2843551
CAS No.: 1210181-71-7
M. Wt: 309.325
InChI Key: FAGXFSVOWSARGZ-UHFFFAOYSA-N
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Description

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, and an isoxazole ring, which is known for its presence in various pharmacologically active compounds.

Scientific Research Applications

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by its attachment to the dihydropyridine core. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced derivative. Substitution reactions can lead to a variety of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide: This compound shares a similar isoxazole ring but has a different core structure.

    2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydroquinoline-3-carboxamide: Another similar compound with a quinoline core instead of a dihydropyridine core.

Uniqueness

What sets 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide apart is its unique combination of the dihydropyridine core and the isoxazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential pharmaceutical applications.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-4-6-12(7-5-11)15-9-13(20-23-15)10-19-17(22)14-3-2-8-18-16(14)21/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGXFSVOWSARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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